4,5-Dimethylthiazole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dimethylthiazole-2-carbaldehyde involves the reaction of 4,5-Dimethylthiazole with n-BuLi in anhydrous THF, followed by the addition of DMF . Another study reported the synthesis of a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethylthiazole-2-carbaldehyde is represented by the empirical formula C6H7NOS . The molecular weight of the compound is 141.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde include a molecular weight of 141.19 and a density of 1.056 g/mL at 25 °C .
Scientific Research Applications
Medicinal Chemistry
Thiazoles, including 4,5-Dimethylthiazole-2-carbaldehyde, are important heterocyclic compounds exhibiting a wide range of biological activities . They have been used in medicinal chemistry for their antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Antibacterial Activity
Thiazole derivatives have been reported to have antibacterial properties . This makes 4,5-Dimethylthiazole-2-carbaldehyde a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
Similar to its antibacterial properties, thiazole derivatives also exhibit antifungal activities . This suggests that 4,5-Dimethylthiazole-2-carbaldehyde could be used in the development of antifungal medications.
Anti-inflammatory Activity
Thiazole derivatives, including 4,5-Dimethylthiazole-2-carbaldehyde, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antitumor Activity
Thiazole derivatives have been reported to have antitumor and cytotoxic activities . This suggests that 4,5-Dimethylthiazole-2-carbaldehyde could be used in the development of new antitumor medications.
Antidiabetic Activity
Thiazole derivatives have been reported to have antidiabetic properties . This suggests that 4,5-Dimethylthiazole-2-carbaldehyde could be used in the development of new antidiabetic medications.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests that 4,5-Dimethylthiazole-2-carbaldehyde could be used in the development of new antiviral medications.
Antioxidant Activity
Thiazole derivatives have been reported to have antioxidant properties . This suggests that 4,5-Dimethylthiazole-2-carbaldehyde could be used in the development of new antioxidant medications.
Mechanism of Action
Target of Action
4,5-Dimethylthiazole-2-carbaldehyde is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-5(2)9-6(3-8)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBIYJOEJILQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562090 | |
Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylthiazole-2-carbaldehyde | |
CAS RN |
74531-15-0 | |
Record name | 4,5-Dimethyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-1,3-thiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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